molecular formula C15H15NO3S2 B2974429 (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid CAS No. 6593-96-0

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid

Cat. No. B2974429
CAS RN: 6593-96-0
M. Wt: 321.41
InChI Key: JZLLRVWRJBPACN-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid, also known as BMK-2206, is a thiazolidine derivative that has been synthesized and studied for its potential use in scientific research.

Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazole derivatives are known for their broad spectrum of antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and particularly as potential antitumor agents. The structural simplicity and ease of synthesis of the 2-arylbenzothiazole moiety have been under development for cancer treatment, highlighting the increasing importance of the benzothiazole nucleus in drug discovery. This suggests a potential area of application for compounds containing the benzothiazole ring system in treating various human diseases and disorders, with several molecules being in clinical use or under development for this purpose (Kamal, A., Mohammed Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015).

Thiazolidinediones as PTP 1B Inhibitors

The thiazolidinedione scaffold has been explored for the discovery of novel molecules with a target-specific approach to manage several diseases. Specifically, its role as PTP 1B inhibitors is significant due to PTP 1B's role in the negative regulation of the insulin signaling cascade, which is crucial in addressing insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). This indicates the relevance of thiazolidinedione derivatives, including those structurally related to "(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid", in designing potential therapeutic agents for T2DM (Verma, S., Yatesh Sharad Yadav, & Suresh Thareja, 2019).

Anticancer Activities of Benzothiazole Derivatives

Benzothiazole derivatives have shown promising anticancer activities, making them significant in the field of medicinal chemistry. The structural activity relationship (SAR) studies of benzothiazole compounds have led to the identification of numerous derivatives with potent anticancer properties. The modifications in the benzothiazole scaffold have resulted in enhanced activities, affirming the role of these compounds in developing new anticancer therapies. This highlights the potential application of benzothiazole derivatives, including those structurally related to "this compound", in cancer treatment and drug development (Bhat, M. & S. L. Belagali, 2020).

properties

IUPAC Name

2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2/c1-9(2)12(14(18)19)16-13(17)11(21-15(16)20)8-10-6-4-3-5-7-10/h3-9,12H,1-2H3,(H,18,19)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLLRVWRJBPACN-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid
Reactant of Route 2
Reactant of Route 2
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid
Reactant of Route 3
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid
Reactant of Route 4
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid
Reactant of Route 5
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid
Reactant of Route 6
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.